TCO-PEG24-Acid: A Comprehensive Technical Guide for Researchers
TCO-PEG24-Acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of TCO-PEG24-acid, a heterobifunctional linker playing a crucial role in advanced bioconjugation applications. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical properties, experimental protocols, and key applications, with a focus on quantitative data and practical workflows.
Core Concepts: Understanding TCO-PEG24-Acid
TCO-PEG24-acid is a molecule featuring a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides two distinct reactive handles for sequential or orthogonal bioconjugation strategies.
The TCO group is a key player in bioorthogonal chemistry, reacting with extreme speed and selectivity with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is notable for its rapid kinetics and biocompatibility, proceeding efficiently in aqueous environments without the need for cytotoxic catalysts.
The carboxylic acid terminal allows for the covalent attachment to primary amines on biomolecules, such as lysine (B10760008) residues on proteins, through the formation of a stable amide bond. This reaction typically requires activation with coupling agents like EDC and NHS.
The PEG24 spacer is a hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces non-specific binding, and can improve the pharmacokinetic properties of the final bioconjugate.
A critical consideration for working with TCO-PEG24-acid is the stability of the TCO group. It has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO), especially with prolonged storage. Therefore, it is recommended to store the compound at -20°C and prepare fresh solutions for use.
Physicochemical and Bioconjugation Properties
A summary of the key properties of TCO-PEG24-acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C60H115NO28 | |
| Molecular Weight | ~1298.6 g/mol | |
| Purity | >95% | |
| Solubility | Water, DMF, DMSO | |
| Storage | -20°C, desiccated | |
| Reactive Groups | trans-cyclooctene (TCO), Carboxylic Acid | |
| TCO-Tetrazine Reaction Rate | Up to 2000 M⁻¹s⁻¹ (in 9:1 methanol/water) |
Experimental Protocols
This section provides detailed methodologies for the two primary reactions involving TCO-PEG24-acid: amide bond formation and the TCO-tetrazine ligation.
Amide Coupling of TCO-PEG24-Acid to a Primary Amine
This protocol describes the conjugation of the carboxylic acid moiety of TCO-PEG24-acid to a protein containing primary amines (e.g., an antibody).
Materials:
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TCO-PEG24-acid
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Protein to be conjugated (e.g., antibody at 1-2 mg/mL)
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Activation Buffer: 0.1 M MES, pH 5.0-6.0
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Coupling Buffer: 1X PBS, pH 7.2-7.5
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EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 10 mM Cysteine
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Desalting columns
Procedure:
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Reagent Preparation:
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Equilibrate TCO-PEG24-acid, EDC, and Sulfo-NHS to room temperature before opening.
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Prepare a stock solution of TCO-PEG24-acid in anhydrous DMSO or DMF.
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Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
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Antibody Preparation:
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If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Coupling Buffer.
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Activation of TCO-PEG24-Acid:
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In a microcentrifuge tube, add a 10-20 fold molar excess of TCO-PEG24-acid to the antibody solution.
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Add a 2-4 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the TCO-PEG24-acid.
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Incubate the reaction mixture for 15-30 minutes at room temperature.
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Conjugation:
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Add the activated TCO-PEG24-acid mixture to the antibody solution.
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Incubate for 1-2 hours at room temperature with gentle agitation.
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Quenching:
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Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.
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Incubate for 15 minutes.
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Purification:
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Remove excess, unreacted TCO-PEG24-acid and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
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Characterization:
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Determine the degree of labeling (DOL) by techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO-linker has a chromophore.
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TCO-Tetrazine Ligation
This protocol outlines the "click" reaction between a TCO-functionalized molecule (prepared as in 3.1) and a tetrazine-containing molecule.
Materials:
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TCO-functionalized biomolecule
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Tetrazine-functionalized molecule
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Reaction Buffer: 1X PBS, pH 7.4
Procedure:
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Reaction Setup:
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Dissolve the TCO-functionalized biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer.
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A slight molar excess (e.g., 1.5 equivalents) of the tetrazine-containing molecule is often used to ensure complete reaction.
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Ligation:
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Mix the two solutions.
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The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature. For very dilute solutions, the incubation time may be extended.
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Monitoring (Optional):
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The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by spectrophotometry, following the decrease in absorbance around 520 nm.
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Purification:
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If necessary, purify the resulting conjugate from any unreacted starting materials using size-exclusion chromatography (SEC) or other suitable methods.
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Applications in Research and Drug Development
TCO-PEG24-acid is a versatile tool with numerous applications in bioconjugation, including:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic. The carboxylic acid end can be conjugated to the antibody, and the TCO end can react with a tetrazine-modified drug. The hydrophilicity of the PEG spacer can improve the solubility and reduce aggregation of the final ADC.
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PROTACs (Proteolysis Targeting Chimeras): TCO-PEG24-acid is employed as a linker in the synthesis of PROTACs. These bifunctional molecules bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
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Molecular Imaging and Cell Labeling: The bioorthogonal nature of the TCO-tetrazine reaction makes it ideal for labeling cells and tracking biomolecules in living systems. For example, a TCO-modified antibody can be used to target a specific cell surface protein, followed by the addition of a tetrazine-linked fluorescent probe for imaging.
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Studying Protein-Protein Interactions: Bioorthogonal chemistry with linkers like TCO-PEG24-acid can be used to study protein-protein interactions. For instance, antibodies conjugated with TCO can be used with fluorogenic tetrazine probes to detect when two proteins are in close proximity.
Visualizing Workflows and Pathways
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using TCO-PEG24-acid.
Proximity-Based Detection of Protein-Protein Interactions
Caption: Schematic of proximity-based protein-protein interaction detection using TCO-modified antibodies and a fluorogenic tetrazine probe.
